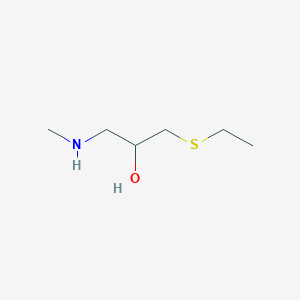
4-Bromo-N-hydroxybutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-hydroxybutanimidamide is an organic compound with the molecular formula C4H8BrN3O It is a derivative of butanimidamide, where a bromine atom is substituted at the fourth position and a hydroxyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxybutanimidamide typically involves the bromination of butanimidamide followed by the introduction of a hydroxyl group. One common method is as follows:
Bromination: Butanimidamide is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at a temperature of around 70°C.
Hydroxylation: The brominated product is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically conducted in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-N-hydroxybutanimidamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-hydroxybutanimidamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-hydroxybenzamide: Similar structure but with a benzene ring instead of a butane chain.
4-Bromo-N-hydroxyacetamide: Contains an acetamide group instead of a butanimidamide group.
4-Bromo-N-hydroxypropionamide: Contains a propionamide group instead of a butanimidamide group.
Uniqueness
4-Bromo-N-hydroxybutanimidamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C4H9BrN2O |
|---|---|
Poids moléculaire |
181.03 g/mol |
Nom IUPAC |
4-bromo-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H9BrN2O/c5-3-1-2-4(6)7-8/h8H,1-3H2,(H2,6,7) |
Clé InChI |
IPKVGCISFYFBHA-UHFFFAOYSA-N |
SMILES isomérique |
C(C/C(=N/O)/N)CBr |
SMILES canonique |
C(CC(=NO)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






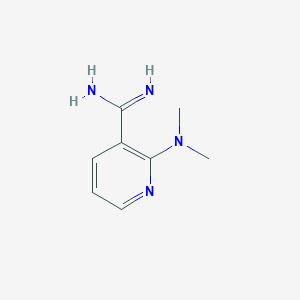
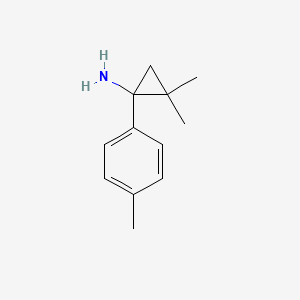
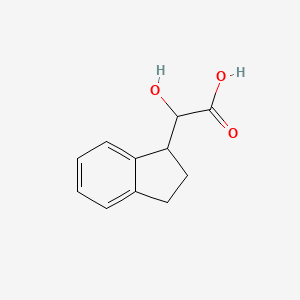
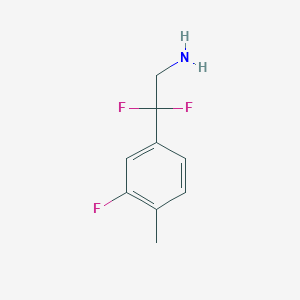


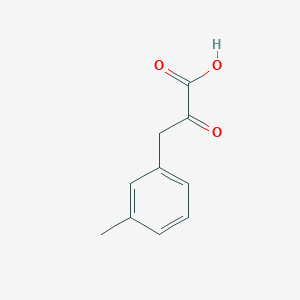

![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
